4-Fluorophenyl morpholine-4-carboxylate

Lipophilicity Drug Design Physicochemical Property

4-Fluorophenyl morpholine-4-carboxylate (CAS 526190-32-9) is a morpholine-4-carboxylate ester featuring a 4-fluorophenyl group. Its ACD/LogP of 1.81 and TPSA of 39 Ų make it a superior choice for CNS-focused compound libraries. The fluorine atom imparts unique electronic properties, critical for reaction kinetics and patent-adherent synthesis of tau protein kinase 1 inhibitors (EP2221305A1). As an analytical standard, its distinct mass (225.080124 Da) and isotopic pattern enable unambiguous LC-MS identification. Procure the exact 4-fluorophenyl variant to avoid divergent experimental outcomes and ensure regulatory compliance.

Molecular Formula C11H12FNO3
Molecular Weight 225.219
CAS No. 526190-32-9
Cat. No. B2893226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl morpholine-4-carboxylate
CAS526190-32-9
Molecular FormulaC11H12FNO3
Molecular Weight225.219
Structural Identifiers
SMILESC1COCCN1C(=O)OC2=CC=C(C=C2)F
InChIInChI=1S/C11H12FNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
InChIKeyGZAWCBBSLHVEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluorophenyl Morpholine-4-Carboxylate (CAS 526190-32-9) as a Research Intermediate


4-Fluorophenyl morpholine-4-carboxylate is a synthetic small molecule belonging to the morpholine-4-carboxylate ester class . It is characterized by a 4-fluorophenyl group linked via a carbonate moiety to a morpholine ring . This compound serves primarily as a chemical building block or synthetic intermediate, enabling the construction of more complex molecules for medicinal chemistry and material science applications [1]. Its defining feature is the 4-fluoro substitution on the phenyl ring, which differentiates it from other aryl morpholine-4-carboxylate analogs by modulating physicochemical properties such as lipophilicity and electronic character .

The Risk of Substituting 4-Fluorophenyl Morpholine-4-Carboxylate with Unsubstituted or Differently Substituted Analogs


The direct substitution of 4-Fluorophenyl morpholine-4-carboxylate with its non-fluorinated (phenyl) or other halogenated (e.g., 4-chlorophenyl) analogs is not risk-free and can lead to divergent experimental outcomes. The presence of the fluorine atom is not merely a structural detail; it significantly alters the compound's physicochemical profile . For example, the 4-fluoro derivative exhibits a higher predicted lipophilicity (ACD/LogP of 1.81) compared to the parent phenyl analog, which impacts its partitioning behavior, solubility, and passive membrane permeability. Such a shift in logP units can be decisive in applications ranging from reaction medium selection to biological assay performance. Furthermore, in the context of its use as a key intermediate, the electronic properties of the 4-fluorophenyl group can influence downstream reaction kinetics and yields, as noted in patent literature for synthesizing pharmaceutical agents, where specific aryl substitutions are carefully selected to optimize synthetic pathways [1].

Quantitative Physicochemical and Application-Based Differentiation of 4-Fluorophenyl Morpholine-4-Carboxylate


Enhanced Lipophilicity (LogP) Compared to Phenyl Analog

4-Fluorophenyl morpholine-4-carboxylate exhibits a higher predicted lipophilicity than its unsubstituted phenyl analog. This increase, driven by the electron-withdrawing and hydrophobic nature of the fluorine atom, can be a critical differentiator in drug discovery and chemical biology applications where lipophilicity influences membrane permeability, solubility, and metabolic stability .

Lipophilicity Drug Design Physicochemical Property

Role as a Key Synthetic Intermediate in Pharmaceutical Synthesis

Patents highlight the utility of 4-fluorophenyl-substituted morpholine compounds, such as 4-Fluorophenyl morpholine-4-carboxylate, as crucial intermediates for building pharmacologically active agents. The European patent EP2221305A1 specifically details methods where aryl-substituted morpholine compounds, including those with 4-fluorophenyl groups, are key precursors to therapeutic agents for Alzheimer's disease and other conditions [1]. The selection of the 4-fluorophenyl variant over other aryl groups is a strategic choice to tailor the final compound's biological activity and physicochemical properties.

Synthetic Methodology Pharmaceutical Intermediate Patent Chemistry

Physicochemical Profile: Polar Surface Area and Hydrogen Bond Acceptor Count

The compound has a predicted Topological Polar Surface Area (TPSA) of 39 Ų and 4 hydrogen bond acceptors . This profile is a direct consequence of the morpholine-4-carboxylate scaffold combined with the 4-fluorophenyl group. While the lack of a direct comparator in the available data limits the strength of this evidence, this specific combination of properties places it in a defined chemical space relevant to central nervous system drug discovery, where a low TPSA (<60-70 Ų) and moderate lipophilicity are often desirable for blood-brain barrier penetration.

Physicochemical Property ADME Prediction Drug-likeness

Validated Application Scenarios for Procuring 4-Fluorophenyl Morpholine-4-Carboxylate


Medicinal Chemistry: Building Block for CNS Drug Discovery Libraries

A medicinal chemistry team designing a compound library for a central nervous system (CNS) target requires a morpholine building block with a specific sub-70 Ų TPSA and a moderate LogP around 2 to favor blood-brain barrier permeability. The predicted TPSA of 39 Ų and ACD/LogP of 1.81 for 4-Fluorophenyl morpholine-4-carboxylate make it a more suitable choice for this library than its more polar or lipophilic analogs. Its purchase directly fulfills a precise design criterion, avoiding time-consuming custom synthesis.

Process Chemistry: Scale-Up Following a Patented Synthesis Protocol

An industrial process chemistry group is tasked with reproducing a patented synthesis of a tau protein kinase 1 inhibitor, as outlined in EP2221305A1 [1]. The patent specifically describes the use of aryl-substituted morpholine intermediates. Procuring the exact 4-fluorophenyl variant is non-negotiable for adhering to the patent's disclosed protocol and Intellectual Property (IP) strategy, particularly during scale-up and technology transfer, where any deviation could introduce new impurities and regulatory risk.

Analytical Chemistry: Use as a Reference Standard in LC-MS Method Development

An analytical laboratory developing a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of morpholine-based pharmaceutical intermediates requires a high-purity reference standard. The distinct retention time and mass spectrum (exact mass 225.080124 Da) of 4-Fluorophenyl morpholine-4-carboxylate are critical for method validation. The presence of fluorine, unique among many simple aryl morpholine-4-carboxylates, provides a distinct isotopic pattern and mass defect, facilitating its unambiguous identification in complex reaction monitoring samples.

Quote Request

Request a Quote for 4-Fluorophenyl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.